molecular formula C36H18I6 B13038484 5,5',5'',5''',5'''',5'''''-Hexaiodohexa-m-phenylene

5,5',5'',5''',5'''',5'''''-Hexaiodohexa-m-phenylene

Cat. No.: B13038484
M. Wt: 1212.0 g/mol
InChI Key: ODWLXMLTNOFPQS-UHFFFAOYSA-N
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Description

5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-Hexaiodohexa-m-phenylene is a highly iodinated aromatic compound It is characterized by the presence of six iodine atoms attached to a hexa-m-phenylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-Hexaiodohexa-m-phenylene typically involves the iodination of hexa-m-phenylene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve a similar iodination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-Hexaiodohexa-m-phenylene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiolates can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.

Scientific Research Applications

5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-Hexaiodohexa-m-phenylene has several scientific research applications:

    Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

    Medicinal Chemistry: The compound’s iodinated structure makes it a potential candidate for radiolabeling and imaging applications.

    Catalysis: It can serve as a catalyst or catalyst precursor in various organic reactions.

    Environmental Chemistry: Its derivatives are studied for their potential use in environmental remediation processes.

Mechanism of Action

The mechanism by which 5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-Hexaiodohexa-m-phenylene exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets through its iodine atoms, which can enhance its binding affinity and specificity. The molecular pathways involved can include halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Hexabromobenzene: Similar in structure but with bromine atoms instead of iodine.

    Hexachlorobenzene: Contains chlorine atoms and is used in different applications.

    Hexafluorobenzene: Fluorinated analog with distinct chemical properties.

Uniqueness

5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-Hexaiodohexa-m-phenylene is unique due to its high iodine content, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring heavy atom effects, such as radiolabeling and advanced material synthesis.

Properties

Molecular Formula

C36H18I6

Molecular Weight

1212.0 g/mol

IUPAC Name

4,9,14,19,24,29-hexaiodoheptacyclo[25.3.1.12,6.17,11.112,16.117,21.122,26]hexatriaconta-1(31),2,4,6(36),7(35),8,10,12(34),13,15,17(33),18,20,22,24,26(32),27,29-octadecaene

InChI

InChI=1S/C36H18I6/c37-31-7-19-1-20(8-31)22-3-24(12-33(39)10-22)26-5-28(16-35(41)14-26)30-6-29(17-36(42)18-30)27-4-25(13-34(40)15-27)23-2-21(19)9-32(38)11-23/h1-18H

InChI Key

ODWLXMLTNOFPQS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=C1C3=CC(=CC(=C3)I)C4=CC(=CC(=C4)I)C5=CC(=CC(=C5)C6=CC(=CC(=C6)C7=CC(=CC2=C7)I)I)I)I

Origin of Product

United States

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